molecular formula C10H13N5O3 B13791633 2'-Deoxyadenosine-8-14C

2'-Deoxyadenosine-8-14C

Cat. No.: B13791633
M. Wt: 253.23 g/mol
InChI Key: OLXZPDWKRNYJJZ-FWZNJRMESA-N
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Description

2’-Deoxyadenosine-8-14C is a radiolabeled nucleoside analog of deoxyadenosine, where the carbon-14 isotope is incorporated at the eighth position of the adenine ring. This compound is primarily used in biochemical and molecular biology research to study DNA synthesis, repair, and metabolism due to its radioactive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyadenosine-8-14C involves the incorporation of carbon-14 into the adenine ring. One common method is the enzymatic synthesis using nucleoside phosphorylases, which can incorporate labeled adenine into the deoxyribose sugar . Another method involves chemical synthesis, where labeled adenine is coupled with a deoxyribose derivative under specific reaction conditions .

Industrial Production Methods: Industrial production of 2’-Deoxyadenosine-8-14C typically involves large-scale enzymatic synthesis using recombinant Escherichia coli strains that overexpress nucleoside phosphorylases. This method is preferred due to its efficiency and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxyadenosine-8-14C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

2’-Deoxyadenosine-8-14C exerts its effects by being incorporated into DNA during replication. The presence of the carbon-14 isotope allows researchers to trace its incorporation and subsequent metabolic pathways. It can also induce DNA damage, leading to the activation of repair mechanisms . The primary molecular targets are DNA polymerases and repair enzymes .

Comparison with Similar Compounds

Uniqueness: 2’-Deoxyadenosine-8-14C is unique due to its radiolabeling, which allows for precise tracking and quantification in biochemical assays. This makes it particularly valuable in studies of DNA metabolism and repair .

Properties

Molecular Formula

C10H13N5O3

Molecular Weight

253.23 g/mol

IUPAC Name

(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1/i4+2

InChI Key

OLXZPDWKRNYJJZ-FWZNJRMESA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2[14CH]=NC3=C(N=CN=C32)N)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O

Origin of Product

United States

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